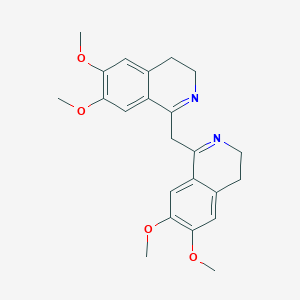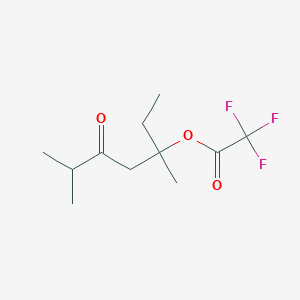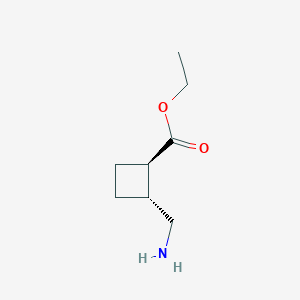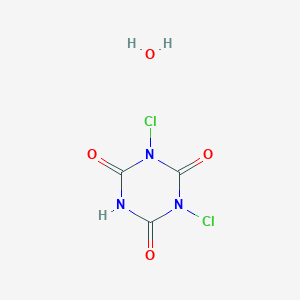![molecular formula C8H11F5O B14500223 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane CAS No. 64632-76-4](/img/structure/B14500223.png)
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane is a fluorinated organic compound It is characterized by the presence of a pentafluoropropene group attached to a pentane backbone through an ether linkage
Vorbereitungsmethoden
The synthesis of 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane typically involves the reaction of 1,1,3,3,3-pentafluoropropene with pentanol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the ether bond. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The fluorine atoms in the pentafluoropropene group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong bonds with other atoms, influencing the reactivity and stability of the compound. The pathways involved depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane can be compared with other fluorinated compounds such as:
1,2,3,3,3-Pentafluoropropene: Similar in structure but lacks the ether linkage.
1,1,1,3,3-Pentafluoropropane: Contains a different arrangement of fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with different chemical properties. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
64632-76-4 |
|---|---|
Molekularformel |
C8H11F5O |
Molekulargewicht |
218.16 g/mol |
IUPAC-Name |
2-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)pentane |
InChI |
InChI=1S/C8H11F5O/c1-3-4-5(2)14-6(7(9)10)8(11,12)13/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
CEAPVHCMQJDXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)OC(=C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


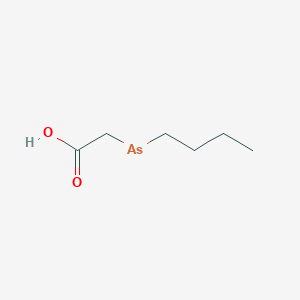
![1,3-Dichloro-1,3-bis[2-(2-chlorophenyl)ethyl]-1,3-dimethyldisiloxane](/img/structure/B14500149.png)

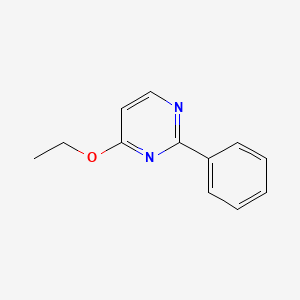
![4-[(4-Ethylphenyl)diazenyl]aniline](/img/structure/B14500173.png)
![4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14500192.png)

![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
